molecular formula C15H14O3S B8725936 Benzoic acid, 2-[[(4-methoxyphenyl)methyl]thio]- CAS No. 101093-83-8

Benzoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-

Cat. No. B8725936
M. Wt: 274.3 g/mol
InChI Key: XNWQNANDQXNBIQ-UHFFFAOYSA-N
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Patent
US06951860B2

Procedure details

Thiosalicylic acid 15.419 g(0.1 M) was dissolved in 150 mL of dimethylformamide (DMF) and 41.463 g(0.3M) of K2CO3, was added to the mixture with stirring. To the above solution, 4-methoxybenzyl chloride 15.661 g(0.1M) was added and the mixture was refluxed for 10 hours. The solution then was cooled to room temperature and 150 mL of water was added and the mixture was acidified with 3M HCl. The precipitated material was collected by gravity filtration and washed with acetone to give 27.364 g(99.7%) of white powder with a melting point of 225-227° C. and the following specifications:
Quantity
15.419 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.661 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
41.463 g
Type
solvent
Reaction Step Five
Yield
99.7%

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[SH:4].[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Cl)=[CH:15][CH:14]=1.O.Cl>CN(C)C=O.C([O-])([O-])=O.[K+].[K+]>[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][S:4][C:3]2[C:2](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:1]([OH:10])=[O:9])=[CH:15][CH:14]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
15.419 g
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
15.661 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
41.463 g
Type
solvent
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
The precipitated material was collected by gravity filtration
WASH
Type
WASH
Details
washed with acetone

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CSC=2C(C(=O)O)=CC=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27.364 g
YIELD: PERCENTYIELD 99.7%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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